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Introduction

Desvenlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) approved for the treatment of Major

Depressive Disorder (MDD) in adults, with a recommended therapeutic dose of 50 mg once daily [1] [2]. Its

development for a pediatric population required specific studies to characterize its pharmacokinetics, safety,

and efficacy in children and adolescents. A key challenge in pediatric drug development is determining the

appropriate dose that achieves drug exposure levels similar to those known to be effective and safe in adults.

This application note details the study designs derived from the published pediatric development program for

desvenlafaxine, providing a reference for researchers in pediatric psychopharmacology.

Phase 2 Pharmacokinetic and Safety Study

An initial Phase 2a study was conducted to establish the preliminary safety, tolerability, and pharmacokinetic

profile of desvenlafaxine in pediatric patients, informing the design of subsequent efficacy trials [3].

Study Design Overview

The table below summarizes the core design elements of this early-phase study.
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Aspect Design Specification

Objective Primary: Assess safety & tolerability; Secondary: Characterize PK profile &
exploratory efficacy [3]

Study Type Multicenter, open-label, fixed-dose

Duration 8-week lead-in study, followed by a 6-month flexible-dose extension [3]

Population Pediatric outpatients (ages 7-11, children; 12-17, adolescents) with MDD [3]

Dosing Fixed-dose (Lead-in): Children: 10, 25, 50, or 100 mg/day; Adolescents: 25, 50,

100, or 200 mg/day [3]

Key
Assessments

Treatment-emergent adverse events (AEs), vital signs, laboratory tests, C-SSRS for

suicidality, PK sampling [3]

Detailed Methodology

Patient Enrollment: Patients were medically healthy with a primary diagnosis of moderate-to-severe
MDD. A key exclusion criterion was a history of suicide attempt or current suicidal ideation, as

assessed by rating scale items and the Columbia-Suicide Severity Rating Scale (C-SSRS) [3].
Dosing Protocol: The study included an initial 4-day inpatient period for intensive PK sampling.

Patients received a single dose on day 1, followed by a titration period during the outpatient phase to
reach their assigned fixed dose by day 15 [3].

Safety Monitoring: Safety was evaluated throughout the 8-month total period (lead-in plus
extension) via continuous monitoring of AEs, regular measurement of vital signs (noting statistically

significant increases in mean pulse rate), and laboratory tests [3].

The finding that desvenlafaxine exposure is predictable by body weight in the pediatric population was a

critical outcome that directly influenced the design of the Phase 3 program [4].

Phase 3 Efficacy and Safety Study Design

The Phase 3 program utilized a weight-based dosing strategy to achieve target drug exposures, moving away

from the fixed-dose approach used in Phase 2.
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Study Design Overview

The following table outlines the core design of the definitive Phase 3 trials.

Aspect Design Specification

Objective Evaluate efficacy, safety, and tolerability of desvenlafaxine vs. placebo [4]

Study
Type

Multicenter, randomized, double-blind, placebo-controlled, parallel-group

Duration 8-week double-blind treatment, with eligibility for a 6-month open-label extension [4]

Population Outpatients aged 7-17 years with a primary DSM-IV-TR diagnosis of MDD (CDRS-R >40)
[4]

| Dosing Regimen | Weight-based groups: • Low Exposure: 20 mg (20 to <35 kg), 25 mg (35 to <70 kg),

35 mg (>70 kg) • High Exposure: 25 mg (20 to <35 kg), 35 mg (35 to <70 kg), 50 mg (>70 kg) [4] | |

Rationale for Dosing | Highest dose capped at 50 mg due to lack of additional efficacy and decreased

tolerability at higher doses in adults. Doses were calculated to achieve target exposure levels based on body

weight [4]. | | Key Assessments | Efficacy: Change in CDRS-R total score (primary), CGI-I/S. Safety: AEs,

C-SSRS, vital signs, laboratory tests [4]. |

Detailed Methodology

Randomization and Blinding: Patients were randomized in a 1:1:1 ratio to placebo, low-exposure

desvenlafaxine, or high-exposure desvenlafaxine. The study was double-blind, with dosing
stratified by age group and country to ensure balanced allocation [4].

Dose Titration and Taper: All active treatment groups underwent a dose titration during the first
week of therapy. At the end of the 8-week period, patients not continuing into the extension study

underwent a 1-week blinded taper to minimize discontinuation symptoms [4].
Efficacy and Safety Endpoints:

Primary Efficacy Endpoint: Change from baseline in the Children's Depression Rating Scale-
Revised (CDRS-R) total score at week 8, analyzed using a mixed-effects model for repeated

measures (MMRM) [4].
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Key Safety Assessments: Included the incidence of treatment-emergent AEs, shifts in

laboratory values, and changes in vital signs. Suicidality was specifically monitored using the C-
SSRS [4].

Experimental Workflows and Decision Logic

The following diagrams illustrate the overall workflow of the pediatric study program and the logic behind

the weight-based dosing used in Phase 3 trials.

Diagram 1: Pediatric Study Program Workflow

The pediatric development program for desvenlafaxine progressed through sequential stages, from initial

safety and PK characterization to definitive efficacy trials.
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Diagram 2: Weight-Based Dosing Logic

For the Phase 3 trials, the specific dose a patient received was determined by their baseline body weight and

their random assignment to a specific exposure group.

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 8 Tech Support

https://www.smolecule.com/products/s525732?utm_src=pdf-body-img
https://www.smolecule.com/products/s525732?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Patient Randomized to
High Exposure Group

Baseline Body Weight?

20 to <35 kg 35 to <70 kg >70 kg

25 mg/day 35 mg/day 50 mg/day

Click to download full resolution via product page

Summary of Key Outcomes and Applications

Efficacy Outcome: The Phase 3 trials did not demonstrate statistical separation from placebo on the
primary efficacy endpoint (change in CDRS-R score) for either desvenlafaxine exposure group [4]

[5].
Safety Outcome: The safety profile in pediatric patients was generally consistent with that observed

in adults, with no new safety signals identified. Common adverse events included nausea, dizziness,
somnolence, and abdominal pain [3] [4].

Application of Data: The integrated PK and safety data from these studies are critical for
understanding the exposure-response relationship of desvenlafaxine in pediatrics. Despite the lack

of efficacy demonstrated in the Phase 3 trials, the methodologies employed—particularly the weight-
based dosing strategy to achieve target exposures—serve as a valuable template for designing

pediatric studies of other antidepressant medications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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